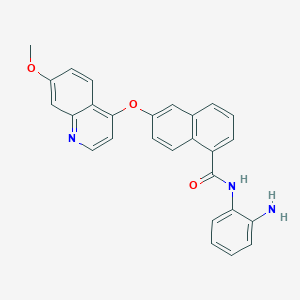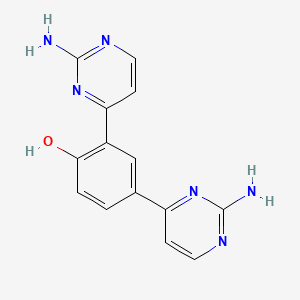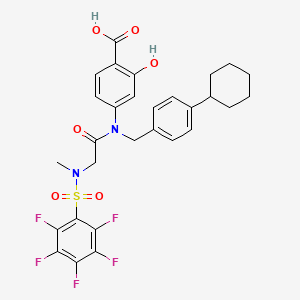
2-(4-羟基苯基)-1H-苯并咪唑-4-甲酰胺
描述
The compound “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” is a derivative of azobenzene . Azobenzenes are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzimidazole, benzoxazole, and benzothiazole were synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the synthesized 2-(2′,4′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole are fluorescent and the emission characteristics are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .Chemical Reactions Analysis
In terms of chemical reactions, derivatives of 1,2,4-triazole exhibit antimicrobial, anticonvulsant, anti-inflammatory, immunomodulatory, and other types of activity, which makes it possible to create effective drugs on their basis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-(4-Hydroxyphenyl)-2-butanone has a melting point of 81-85 °C (lit.) .科学研究应用
Fluorescent Properties
The compound has been found to exhibit fluorescent properties . The emission characteristics of the compound are very sensitive to the micro-environment . It shows a single absorption and dual emission with a large Stokes shift originating from excited state intramolecular proton transfer . This property makes it potentially useful in various applications that require fluorescence, such as biological imaging and sensing .
pH Sensing
The compound’s absorption-emission characteristics have been studied as a function of pH . This suggests that it could be used in the development of optical pH chemosensors, which are in high demand for various applications, including biomedical and biosensing areas .
Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibition
NU1085 is a potent inhibitor of PARP-1 . PARP-1 is a nuclear enzyme that facilitates DNA repair, making it an attractive target for anticancer chemo- and radio-potentiation .
Chemopotentiation of Anticancer Drugs
NU1085 has been found to potentiate the cytotoxicity of ionizing radiation and anticancer drugs . It has been studied in combination with temozolomide ™ or topotecan (TP) in various human tumor cell lines (lung, colon, ovary, and breast cancer) .
Development of Clinically Viable PARP-1 Inhibitors
NU1085 has been identified as a potent, nontoxic PARP-1 inhibitor with structural modifications that promote aqueous solubility, tolerability, and tissue distribution . These properties make it an important lead in the development of clinically viable PARP-1 inhibitors .
In Vivo Antitumor Activity
NU1085 has been found to enhance TM antitumor activity in vivo . This suggests that it could be used in combination with other anticancer drugs to improve their efficacy in treating tumors .
作用机制
Target of Action
NU1085 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP-1) . PARP-1 is a nuclear enzyme that plays a crucial role in DNA repair and genomic stability .
Mode of Action
NU1085 interacts with PARP-1, inhibiting its activity . This inhibition disrupts the normal function of PARP-1 in DNA repair, which can potentiate the cytotoxicity of ionizing radiation and anticancer drugs .
Biochemical Pathways
The inhibition of PARP-1 by NU1085 affects the DNA repair pathways in the cell . This disruption can lead to DNA damage accumulation, which may result in cell death, particularly in cancer cells that are reliant on PARP-1 for survival .
Pharmacokinetics
It has been shown that nu1085 can potentiate the cytotoxicity of certain anticancer drugs, suggesting that it may have favorable distribution and bioavailability characteristics .
Result of Action
The primary result of NU1085’s action is the potentiation of the cytotoxic effects of ionizing radiation and anticancer drugs . By inhibiting PARP-1, NU1085 can enhance the effectiveness of these treatments, potentially leading to increased cell death in cancer cells .
Action Environment
The efficacy and stability of NU1085 can be influenced by various environmental factors, including the presence of other drugs, the specific type of cancer cells, and the overall health status of the patient
安全和危害
未来方向
属性
IUPAC Name |
2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGHMOSYJCJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431617 | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188106-83-4 | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Q & A
Q1: What is the mechanism of action of NU1085 and how does it impact tumor cells?
A1: NU1085 acts as a potent poly(ADP-ribose) polymerase (PARP) inhibitor. [, , ] PARP, particularly the PARP-1 isoform, plays a crucial role in repairing DNA single-strand breaks (SSBs). By inhibiting PARP, NU1085 hinders the DNA repair mechanism in tumor cells. [] This inhibition becomes particularly significant in cancer cells already deficient in other DNA repair pathways, leading to a concept called "synthetic lethality," where the combination of PARP inhibition and existing DNA repair deficiencies leads to cell death. []
Q2: How does the structure of NU1085 relate to its potency as a PARP inhibitor? What modifications have been explored?
A2: Research indicates that 2-aryl-1H-benzimidazole-4-carboxamides, particularly those with substituents on the 2-phenyl ring, demonstrate strong PARP inhibitory activity. [] NU1085, a prime example of this structure, exhibits a Ki of 6 nM for PARP inhibition. [, ] Studies exploring the crystal structure of similar inhibitors complexed with PARP have revealed key hydrogen bonding and hydrophobic interactions crucial for their activity. [] Modifications at the 4'-position of the phenyl ring with lipophilic groups have been shown to further enhance PARP inhibitory activity. []
Q3: How effective is NU1085 in potentiating the effects of existing chemotherapeutic agents?
A3: Studies have demonstrated that NU1085 effectively enhances the cytotoxicity of both temozolomide (TM) and topotecan (TP) against cancer cells in vitro. [] Specifically, against A2780 cells, NU1085 amplified the cytotoxicity of temozolomide and topotecan by 2.8-fold and 2.9-fold, respectively. [] These findings highlight its potential as a resistance-modifying agent when used in combination with existing chemotherapy regimens.
Q4: What are the current limitations in our understanding of NU1085?
A4: While in vitro studies provide promising results, a comprehensive understanding of NU1085's pharmacokinetics, pharmacodynamics, and potential long-term effects requires further in vivo and clinical investigations. [, ] Research exploring its potential toxicity, optimal dosage, drug delivery strategies, and resistance mechanisms is ongoing. Additionally, while structural modifications have been explored to enhance potency, further research is needed to fully elucidate the structure-activity relationship and optimize its efficacy and safety profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)
![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)
![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)





![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)